Cicloprolol hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cicloprolol Hydrochloride involves the reaction of 1-(4-(2-(cyclopropylmethoxy)ethoxy)phenoxy)-3-(propan-2-ylamino)propan-2-ol with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cicloprolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using electrochemical methods to study its metabolic pathways.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using a thin-layer cell coupled with mass spectrometry.
Reduction: Chemical reduction using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions using various nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Cicloprolol Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenoceptor antagonists and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new beta-blockers with improved efficacy and safety.
Mechanism of Action
Cicloprolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound’s partial agonist activity at beta-1 receptors also contributes to its unique pharmacological profile .
Molecular Targets and Pathways:
Beta-1 Adrenergic Receptors: Primary target for the compound’s antagonistic effects.
Signaling Pathways: Inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream effects.
Comparison with Similar Compounds
Metoprolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and angina.
Propranolol: A non-selective beta-adrenergic receptor antagonist used for various cardiovascular conditions.
Atenolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic applications.
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-12-1 (Parent) | |
Record name | Cicloprolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979981 | |
Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63686-79-3 | |
Record name | Cicloprolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICLOPROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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